1,2-Distearoyl-sn-glycero-3-phosphoethanolamine 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine PE(18:0/18:0), also known as DC18PE or dspe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(18:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) and S-adenosylmethionine can be converted into pe-nme(18:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Finally, PE(18:0/18:0) can be biosynthesized from lysope(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PE(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
(R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion.
Brand Name: Vulcanchem
CAS No.: 1069-79-0
VCID: VC0053596
InChI: InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C41H82NO8P
Molecular Weight: 748.1 g/mol

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

CAS No.: 1069-79-0

Reference Standards

VCID: VC0053596

Molecular Formula: C41H82NO8P

Molecular Weight: 748.1 g/mol

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine - 1069-79-0

CAS No. 1069-79-0
Product Name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Molecular Formula C41H82NO8P
Molecular Weight 748.1 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
Standard InChIKey LVNGJLRDBYCPGB-LDLOPFEMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description PE(18:0/18:0), also known as DC18PE or dspe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(18:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) and S-adenosylmethionine can be converted into pe-nme(18:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Finally, PE(18:0/18:0) can be biosynthesized from lysope(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PE(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
(R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion.
Synonyms 1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine
1,2-distearoylphosphatidylethanolamine
1,2-distearoylphosphatidylethanolamine, (+-)-isomer
1,2-distearoylphosphatidylethanolamine, (R)-isomer
1,2-distearoylphosphatidylethanolamine, (S)-isomer
DC18PE
distearoyl-L-phosphatidylethanolamine
DSPE
Reference 1. A. Gabizon et al. “In Vivo Fate of Folate-Targeted Polyethylene-Glycol Liposomes in Tumor-Bearing Mice” Clinical Cancer Research, Vol. 9 pp. 6551-6559, 20032. M. Bogdanov, W. Dowhan, “Lipid-assisted Protein Folding” Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19993. J. Vance, “Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids” Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20084. D. Lang et al., “Molecular Species Analysis of 1,2-Diglycerides on Phorbol Ester Stimulation of LA-N-1 Neuroblastoma Cells During Proliferation and Differentiation” Journal of Neurochemistry, Vol. 65 pp. 810, 1995
PubChem Compound 15061530
Last Modified Dec 05 2021
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